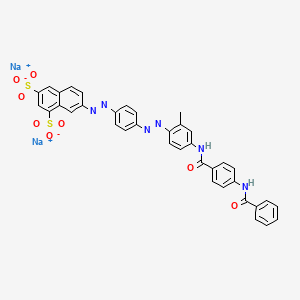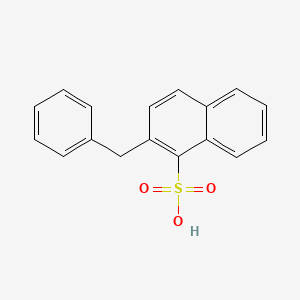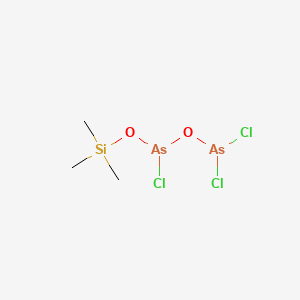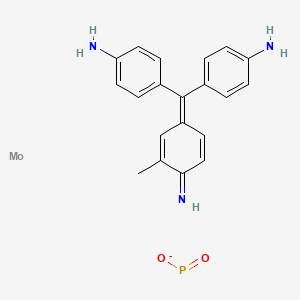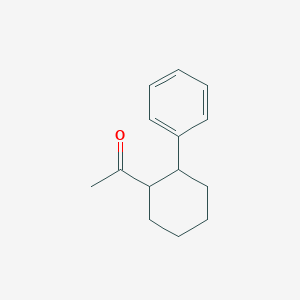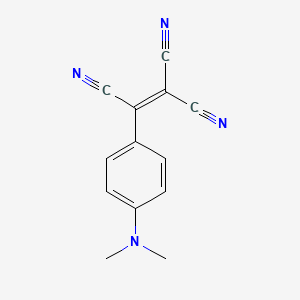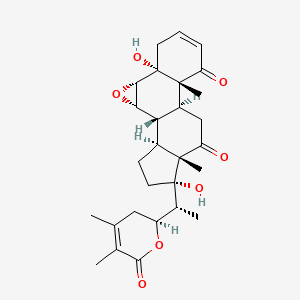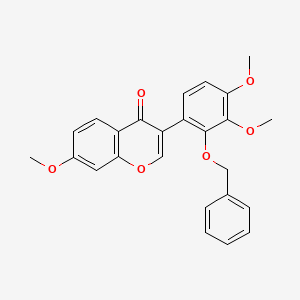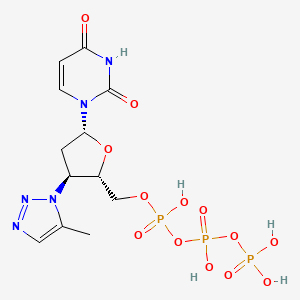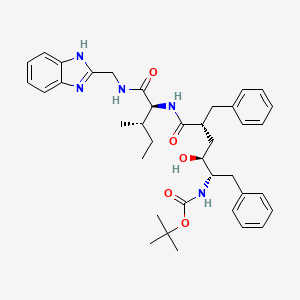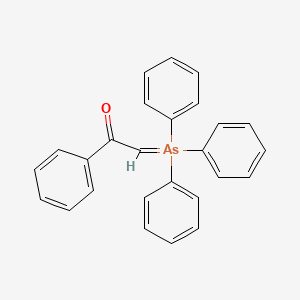
Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-: is a complex organic compound characterized by the presence of a phenyl group and a triphenylarsoranylidene group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- typically involves the reaction of a phenyl-substituted ethanone with a triphenylarsoranylidene reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar in structure but contains a phosphoranylidene group instead of an arsoranylidene group.
Acetophenone: A simpler compound with a phenyl group attached to an ethanone backbone.
2-Acetylpyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness: Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- is unique due to the presence of the triphenylarsoranylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
20691-73-0 |
|---|---|
Fórmula molecular |
C26H21AsO |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(triphenyl-λ5-arsanylidene)ethanone |
InChI |
InChI=1S/C26H21AsO/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clave InChI |
DHJAMYNZPIFRSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


